![molecular formula C11H10ClNO B1368440 1-[5-(3-Chlorophenyl)-2-furyl]methanamine CAS No. 1017414-86-6](/img/structure/B1368440.png)
1-[5-(3-Chlorophenyl)-2-furyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of “1-[5-(3-Chlorophenyl)-2-furyl]methanamine” involves the use of a templating agent in the synthesis of amine-templated materials containing two-dimensional lithium beryllofluoride sheets . The reaction conditions involve a temperature of 35℃ for 5 hours .
Molecular Structure Analysis
The molecular structure of “1-[5-(3-Chlorophenyl)-2-furyl]methanamine” is represented by the formula C11H10ClNO . The InChI Key for this compound is QXAFMOCOHJXREB-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[5-(3-Chlorophenyl)-2-furyl]methanamine” include a molecular weight of 207.66 . The compound is in liquid form at room temperature .
Scientific Research Applications
Hypolipidemic Activities
Research has indicated that certain compounds closely related to 1-[5-(3-Chlorophenyl)-2-furyl]methanamine demonstrate significant hypolipidemic activities. For example, ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a compound with a similar structure, was found to effectively reduce serum cholesterol and triglyceride levels in rats, indicating potential for development as a hypolipidemic agent. This compound also inhibited platelet aggregation, suggesting additional cardiovascular benefits (Moriya et al., 1988).
Anti-leishmanial Activity
A derivative of the 1-[5-(3-Chlorophenyl)-2-furyl]methanamine framework, namely 2-furyl(phenyl)methanol, was isolated from the Atractylis gummifera roots and showed notable activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis. This finding highlights the potential of such compounds in treating infectious diseases (Deiva et al., 2019).
Synthesis Techniques and Applications
Various synthesis techniques for related compounds have been explored, indicating diverse potential applications. For instance, 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles were synthesized using microwave irradiation, suggesting a route for efficient production of similar compounds (Zheng, 2004). Additionally, asymmetric syntheses of arylglycine derivatives, which are structurally related to 1-[5-(3-Chlorophenyl)-2-furyl]methanamine, have been reported for potential use in medicinal chemistry (Yamamoto et al., 2011).
Antibacterial Potential and Cytotoxicity
Some derivatives of 1-[5-(3-Chlorophenyl)-2-furyl]methanamine have been synthesized and evaluated for their antibacterial potential, showing decent inhibitory effects against various bacterial strains. These compounds were also assessed for cytotoxicity, revealing their potential as therapeutic agents with mild cytotoxic effects (Abbasi et al., 2018).
Alzheimer's Disease Research
In Alzheimer's disease research, certain multifunctional amides derived from structures similar to 1-[5-(3-Chlorophenyl)-2-furyl]methanamine have shown moderate enzyme inhibitory potentials and mild cytotoxicity. These compounds were synthesized and evaluated as potential therapeutic agents for Alzheimer's disease, highlighting the broad scope of applications for derivatives of 1-[5-(3-Chlorophenyl)-2-furyl]methanamine in neurological disorders (Hassan et al., 2018).
properties
IUPAC Name |
[5-(3-chlorophenyl)furan-2-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-6H,7,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGVZOIWZNIIAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640659 |
Source
|
Record name | 1-[5-(3-Chlorophenyl)furan-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(3-Chlorophenyl)-2-furyl]methanamine | |
CAS RN |
1017414-86-6 |
Source
|
Record name | 1-[5-(3-Chlorophenyl)furan-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.